molecular formula C16H11Cl2N3 B6347014 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine CAS No. 1354939-84-6

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine

Cat. No.: B6347014
CAS No.: 1354939-84-6
M. Wt: 316.2 g/mol
InChI Key: OVRMCOCVKNUETH-UHFFFAOYSA-N
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Description

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine is a heterocyclic organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of two 3-chlorophenyl groups attached to the 4 and 6 positions of a pyrimidine ring, with an amine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(3-chlorophenyl)pyrimidin-2-amine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the chlorine atoms on the phenyl rings.

    4,6-Bis(4-chlorophenyl)pyrimidin-2-amine: Similar structure with chlorine atoms at the 4 positions of the phenyl rings.

    4,6-Bis(3-bromophenyl)pyrimidin-2-amine: Similar structure with bromine atoms instead of chlorine.

Uniqueness

4,6-Bis(3-chlorophenyl)pyrimidin-2-amine is unique due to the presence of chlorine atoms at the 3 positions of the phenyl rings. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4,6-bis(3-chlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-12-5-1-3-10(7-12)14-9-15(21-16(19)20-14)11-4-2-6-13(18)8-11/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRMCOCVKNUETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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